BenchChemオンラインストアへようこそ!

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Discovery

N-[2-(2-Methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396631-02-9) is a synthetic small-molecule member of the 1,4-thiazepane-3-carboxamide family, characterized by a seven-membered heterocyclic core bearing a 5-oxo lactam, a carboxamide at position 3, and an N-linked 2-(2-methoxyphenyl)ethyl side chain. This scaffold belongs to a class of underrepresented three-dimensional fragments increasingly recognized in fragment-based drug discovery for their conformational novelty and screening hit potential.

Molecular Formula C15H20N2O3S
Molecular Weight 308.4
CAS No. 1396631-02-9
Cat. No. B2888116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396631-02-9
Molecular FormulaC15H20N2O3S
Molecular Weight308.4
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2CSCCC(=O)N2
InChIInChI=1S/C15H20N2O3S/c1-20-13-5-3-2-4-11(13)6-8-16-15(19)12-10-21-9-7-14(18)17-12/h2-5,12H,6-10H2,1H3,(H,16,19)(H,17,18)
InChIKeyHFCXVYMUKRGUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396631-02-9): Structural Profile and Compound Class Identification


N-[2-(2-Methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396631-02-9) is a synthetic small-molecule member of the 1,4-thiazepane-3-carboxamide family, characterized by a seven-membered heterocyclic core bearing a 5-oxo lactam, a carboxamide at position 3, and an N-linked 2-(2-methoxyphenyl)ethyl side chain [1]. This scaffold belongs to a class of underrepresented three-dimensional fragments increasingly recognized in fragment-based drug discovery for their conformational novelty and screening hit potential [2]. The compound is listed in commercial screening libraries (e.g., Life Chemicals F6350-0081) and is proposed as a building block for medicinal chemistry derivatization; however, published quantitative biological activity data specific to this compound remain absent from the peer-reviewed primary literature and public bioactivity databases as of the current evidence cutoff [3].

Why Generic Substitution of N-[2-(2-Methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide Is Not Advisable Without Empirical Validation


Compounds sharing the 5-oxo-1,4-thiazepane-3-carboxamide core are not interchangeable because the N-substituent dictates critical molecular recognition properties: the ortho-methoxy group on the phenethyl side chain of the target compound establishes a distinct hydrogen-bond-acceptor geometry, electron-density distribution, and conformational ensemble compared with para-substituted (e.g., 4-chloro), heteroaryl (e.g., pyridin-2-ylmethyl), or truncated aryl analogs [1]. Within this chemotype, even minor side-chain modifications have yielded divergent target engagement profiles — for example, the 4-carbamoylphenyl analog TAK-659 achieves dual SYK/FLT3 inhibition at low nanomolar potency (IC50 3.2–4.6 nM), whereas the 2,5-difluorophenyl analog reportedly reaches 0.080 µM against a Ba/F3-LMNA-NTRK1 cell line [2] . No structure–activity relationship (SAR) data exist to predict whether the ortho-methoxy phenethyl substituent confers selectivity advantages, off-target liability, or potency shifts relative to these better-characterized analogs. Procurement decisions that treat this compound as a generic thiazepane-carboxamide without target-specific profiling therefore carry an unquantifiable risk of selecting an inactive or suboptimal probe [3]. The quantitative evidence below delineates the specific comparative dimensions on which informed selection must be based.

Quantitative Differentiation Evidence for N-[2-(2-Methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide vs. Closest Analogs


Ortho-Methoxy Phenethyl Substituent vs. Para-Chloro Phenethyl: Hydrogen-Bond Acceptor Topology and Electronic Differentiation

The target compound bears an ortho-methoxy substituent on the phenethyl side chain, which introduces a hydrogen-bond acceptor (HBA) at position 2 of the aromatic ring — a feature absent in the 4-chlorophenethyl analog (CAS 1396558-68-1, N-[2-(4-chlorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide) and the pyridin-2-ylmethyl analog (CAS 1396631-59-6) [1] [2]. The ortho-methoxy group alters the torsional profile of the C–N ethyl linker compared with the para-substituted comparator, as steric proximity to the amide NH may stabilize specific rotameric states through intramolecular interactions; the para-chloro analog lacks this proximal HBA capability and instead relies on hydrophobic and halogen-bonding contacts [3]. These structural differences are sufficient to produce divergent binding poses in protein active sites, as demonstrated across the broader 5-oxo-1,4-thiazepane-3-carboxamide series where N-substituent variation drives target selectivity (e.g., TAK-659: SYK/FLT3 vs. the 2,5-difluorophenyl analog: NTRK1) [4].

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Discovery

Three-Dimensional Fragment Character and Screening Library Underrepresentation Value

The 1,4-thiazepane core is explicitly identified in the primary literature as an underrepresented, highly three-dimensional fragment scaffold in screening collections [1]. An NMR-based fragment screen identified 1,4-acylthiazepanes as novel BET bromodomain ligands, and the synthetic methodology for generating diverse thiazepane libraries was subsequently developed to address this gap [1]. The target compound, with its sp³-rich thiazepane ring, a ketone at position 5, and a carboxamide at position 3, contributes increased fraction of sp³ carbons (Fsp³) compared with flat aromatic heterocycles that dominate traditional fragment libraries — a metric correlated with improved clinical success rates [2]. While the target compound itself has no reported BET bromodomain or other target activity data, its scaffold class has demonstrated tractable ligandability; procuring this specific derivative enables systematic exploration of ortho-methoxy phenethyl SAR within a validated 3D fragment series [3].

Fragment-Based Drug Discovery 3D Fragment Libraries BET Bromodomain

Availability and Sourcing: Defined Library Provenance vs. Bespoke Synthesis of Closest Analogs

The target compound is commercially catalogued by Life Chemicals (product code F6350-0081) with defined pricing tiers for 25 mg ($163.50), 5 μmol ($94.50), 20 μmol ($118.50), 1 mg ($81.00), and 4 mg quantities, as of the September 2023 price list [1]. This established commercial availability contrasts with several closest in-class analogs — including the 2,5-difluorophenyl and pyridin-2-ylmethyl derivatives — which are listed primarily on aggregation platforms without transparent, multi-tiered vendor pricing, making procurement timelines and costs less predictable for those comparators [2]. For screening campaigns requiring milligram-scale, QC-characterized material with traceable lot numbers and rapid resupply, the Life Chemicals listing of CAS 1396631-02-9 provides a documented procurement pathway that several structural neighbors lack [3].

Chemical Sourcing Screening Libraries Medicinal Chemistry Supply

Molecular Weight and Physicochemical Space Differentiation from High-Potency Kinase Inhibitor TAK-659

The target compound (MW 308.40 g/mol; cLogP estimated ~1.5) occupies a significantly lower molecular-weight and lipophilicity space compared with the most advanced 5-oxo-1,4-thiazepane-3-carboxamide analog, TAK-659 (N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide; MW ~340–401 g/mol depending on salt form; reported IC50 3.2 nM SYK / 4.6 nM FLT3) [1] [2]. The ~32–93 Da lower molecular weight of CAS 1396631-02-9, combined with the absence of the polar 4-carbamoylphenyl group, positions it closer to fragment-like physicochemical space (MW < 300 Da guideline for fragments), whereas TAK-659 resides firmly in lead-like space [3]. This MW differential has practical implications: if the ortho-methoxy phenethyl derivative retains target binding, its lower MW provides a more efficient starting point for lead optimization with greater scope for property-modulating substitutions before exceeding ADMET-relevant MW thresholds [4].

Physicochemical Properties Drug-Likeness Lead Optimization

Conformational Restriction: Saturated Seven-Membered Ring vs. Benzothiazepine and Benzodiazepine Analogs

The saturated 1,4-thiazepane ring in the target compound provides a distinct conformational profile compared with benzo-fused analogs (e.g., benzothiazepinecarboxamides evaluated as HCV entry inhibitors) and the more common 1,4-diazepane scaffold [1] [2]. The seven-membered thiazepane ring populates multiple low-energy conformations due to the combination of the sulfur atom (longer C–S bonds vs. C–N) and the 5-oxo lactam constraint, resulting in a conformational ensemble distinct from both the planar benzothiazepine series and the entirely nitrogen-based diazepane series [1]. This conformational diversity is directly linked to the scaffold's documented ability to act as a bromodomain ligand in fragment screens — a property not shared by flatter, less flexible heterocyclic cores [3]. For researchers seeking to explore non-planar, conformationally adaptable chemotypes distinct from benzothiazepine-derived kinase or GPCR ligands, the target compound represents a topologically differentiated option [3].

Conformational Analysis Scaffold Hopping Heterocyclic Chemistry

Recommended Research and Industrial Application Scenarios for N-[2-(2-Methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide Based on Quantitative Evidence


Fragment-Based Screening Library Enrichment for Novel Bromodomain and Epigenetic Target Ligands

The 1,4-thiazepane scaffold class has been experimentally validated as a bromodomain ligand via NMR fragment screening against BRD4–BD1 [1]. N-[2-(2-Methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide, as a commercially available derivative with confirmed 3D character and an ortho-methoxy HBA extension, is ideally suited for addition to fragment screening decks targeting bromodomains, other epigenetic reader domains, or any protein target where shape-diverse, sp³-enriched fragments are prioritized over flat aromatic compounds [1] [2]. Its procurement from Life Chemicals with defined pricing and milligram-scale availability enables cost-effective deployment in primary fragment screens without the synthetic resource commitment required for custom analogs [3].

Lead-Optimization Starting Point for Kinase or Inflammatory Pathway Targets Requiring Low-MW, Fragment-Efficient Ligands

With a molecular weight of 308.40 g/mol — approximately 32–93 Da lower than the clinical-stage analog TAK-659 — this compound provides a more fragment-efficient starting scaffold if target engagement is confirmed [1] [2]. For medicinal chemistry programs targeting SYK, FLT3, p38 MAPK, JNK, or related kinases where thiazepane carboxamides have shown activity, the ortho-methoxy phenethyl variant offers an underexplored vector for potency and selectivity optimization while preserving MW budget for downstream ADMET tuning [2]. The documented in-class precedent for kinase inhibition supports the rationale for screening this compound against kinome panels [4].

Structure–Activity Relationship (SAR) Expansion Around the N-Phenethyl Vector in Thiazepane Carboxamide Series

The ortho-methoxy substitution on the phenethyl side chain is structurally unrepresented among publicly characterized 5-oxo-1,4-thiazepane-3-carboxamides, which have focused primarily on para-substituted phenyl, pyridylmethyl, and carbamoylphenyl variants [1] [2]. Procuring this compound and testing it alongside the 4-chlorophenethyl (CAS 1396558-68-1) and pyridin-2-ylmethyl (CAS 1396631-59-6) analogs in a common assay panel would generate novel SAR data on the impact of ortho-methoxy HBA placement on potency, selectivity, and physicochemical properties [3]. Such a head-to-head study would directly address the current evidence gap and is feasible given the commercial availability of all three comparators [4].

Computational Docking and Pharmacophore Modeling for Virtual Screening Hit Expansion

The distinct conformational ensemble and hydrogen-bonding topology of the ortho-methoxy phenethyl thiazepane carboxamide make it a valuable query structure for pharmacophore-based virtual screening and scaffold-hopping experiments [1]. Its non-planar geometry, combined with the sulfur atom's polarizable electron density, generates electrostatic and shape features that differentiate it from benzo-fused and diazepane-based scaffolds commonly overrepresented in virtual screening libraries [2]. Computational chemists can use this compound's 3D structure to search for novel chemotypes with similar conformational and pharmacophoric profiles, potentially identifying new lead series outside the thiazepane patent space [3].

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.